molecular formula C18H22N2O B6084391 [3-amino-4-(1-piperidinyl)phenyl](phenyl)methanol

[3-amino-4-(1-piperidinyl)phenyl](phenyl)methanol

Cat. No. B6084391
M. Wt: 282.4 g/mol
InChI Key: OEDMKUZDWPYOPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-amino-4-(1-piperidinyl)phenyl](phenyl)methanol, also known as AP-4, is a chemical compound that has been widely studied for its potential applications in pharmacology and medicinal chemistry. This compound is a member of the phenylpiperazine class of drugs and has been found to have a variety of biological effects that make it a promising candidate for further research.

Mechanism of Action

The mechanism of action of [3-amino-4-(1-piperidinyl)phenyl](phenyl)methanol is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. Specifically, [3-amino-4-(1-piperidinyl)phenyl](phenyl)methanol has been found to activate dopamine receptors and inhibit serotonin receptors, leading to changes in the levels of these neurotransmitters in the brain. Additionally, [3-amino-4-(1-piperidinyl)phenyl](phenyl)methanol has been found to inhibit the activity of nitric oxide synthase, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
[3-amino-4-(1-piperidinyl)phenyl](phenyl)methanol has been found to have a number of biochemical and physiological effects, including the modulation of neurotransmitter levels in the brain, the inhibition of nitric oxide synthase, and the activation of dopamine receptors. These effects have been shown to have potential therapeutic applications in the treatment of a variety of conditions, including depression, anxiety, and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using [3-amino-4-(1-piperidinyl)phenyl](phenyl)methanol in lab experiments is its well-characterized pharmacological profile, which makes it a useful tool for studying the effects of dopamine and serotonin modulation in the brain. Additionally, [3-amino-4-(1-piperidinyl)phenyl](phenyl)methanol has been shown to have neuroprotective effects, which may make it a useful tool for studying the mechanisms of neurodegenerative diseases such as Parkinson's disease. However, one limitation of using [3-amino-4-(1-piperidinyl)phenyl](phenyl)methanol in lab experiments is its relatively low potency, which may make it difficult to achieve the desired biological effects at low concentrations.

Future Directions

There are a number of potential future directions for research on [3-amino-4-(1-piperidinyl)phenyl](phenyl)methanol, including the development of more potent analogs with improved pharmacological profiles, the investigation of its potential therapeutic applications in the treatment of neurodegenerative diseases, and the exploration of its effects on other neurotransmitter systems in the brain. Additionally, further research is needed to fully understand the mechanism of action of [3-amino-4-(1-piperidinyl)phenyl](phenyl)methanol and to identify potential drug targets for the development of new treatments for a variety of conditions.

Synthesis Methods

The synthesis of [3-amino-4-(1-piperidinyl)phenyl](phenyl)methanol can be achieved through a number of different methods, including the use of palladium-catalyzed coupling reactions and the use of reductive amination techniques. One commonly used method involves the reaction of piperidine with 4-bromoaniline in the presence of a palladium catalyst, followed by reduction with sodium borohydride to yield the desired product.

Scientific Research Applications

[3-amino-4-(1-piperidinyl)phenyl](phenyl)methanol has been the subject of extensive scientific research due to its potential applications in a variety of fields, including pharmacology, medicinal chemistry, and neuroscience. Studies have shown that [3-amino-4-(1-piperidinyl)phenyl](phenyl)methanol exhibits a number of biological effects, including dopamine receptor agonism, serotonin receptor antagonism, and inhibition of nitric oxide synthase. These effects make it a promising candidate for the development of new drugs for the treatment of a variety of conditions, including depression, anxiety, and Parkinson's disease.

properties

IUPAC Name

(3-amino-4-piperidin-1-ylphenyl)-phenylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O/c19-16-13-15(18(21)14-7-3-1-4-8-14)9-10-17(16)20-11-5-2-6-12-20/h1,3-4,7-10,13,18,21H,2,5-6,11-12,19H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEDMKUZDWPYOPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)C(C3=CC=CC=C3)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sdccgsbi-0133875.P001

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.